N-benzyladamantan-1-amine
Overview
Description
N-benzyladamantan-1-amine, also known as N-Benzyl-1-adamantylamine or N-Benzyl-1-aminoadamantane, is a chemical compound that belongs to the adamantane family. It is a white, crystalline powder that is soluble in polar solvents such as water and alcohol. This compound has been studied for its potential use in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Catalytic Methodologies
N-benzyladamantan-1-amine, a type of benzylamine, has significant applications in the development of catalytic methodologies. Yan, Feringa, and Barta (2016) highlighted the role of benzylamines in pharmaceutically active compounds and reported a novel catalytic method using an iron complex for the synthesis of a variety of benzylamines, including N-benzyladamantan-1-amine. This method involves the direct coupling of benzyl alcohols with amines and offers a sustainable pathway for the production of these compounds (Yan, Feringa, & Barta, 2016).
Synthetic Applications
Benzylamines like N-benzyladamantan-1-amine are used in various synthetic applications. A study by Cheng et al. (2009) demonstrated an efficient method for N-debenzylation of benzylamines, a process important in chemical synthesis. This method provided a direct route to produce crystal amine hydrochlorides with practical applications in pharmaceutical and industrial chemistry (Cheng et al., 2009).
Pharmaceutical Applications
In pharmaceutical research, the synthesis and characterization of compounds involving benzylamines are critical. Amirnasr, Schenk, and Meghdadi (2002) synthesized and characterized a series of complexes involving benzylamines, which have potential implications in the development of new pharmaceuticals (Amirnasr, Schenk, & Meghdadi, 2002).
DNA Adduct Formation
Means, Olsen, and Schoffers (2003) developed methods to study the formation of DNA adducts involving aromatic amines like N-benzyladamantan-1-amine. This research is pivotal in understanding the molecular mechanisms of chemical carcinogens and their metabolic activation (Means, Olsen, & Schoffers, 2003).
properties
IUPAC Name |
N-benzyladamantan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N/c1-2-4-13(5-3-1)12-18-17-9-14-6-15(10-17)8-16(7-14)11-17/h1-5,14-16,18H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNIFAABSYOPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388388 | |
Record name | N-benzyladamantan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyladamantan-1-amine | |
CAS RN |
3717-60-0 | |
Record name | N-benzyladamantan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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